(3-methylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone
Overview
Description
(3-methylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone is a complex organic compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone typically involves multiple steps, starting with the preparation of the phenothiazine core This core can be synthesized through the cyclization of diphenylamine with sulfur
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3-methylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions such as solvent, temperature, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted phenothiazines, depending on the specific reaction and conditions used.
Scientific Research Applications
(3-methylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as an antipsychotic or antihistamine agent.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-methylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone involves its interaction with various molecular targets and pathways. In the context of its potential antipsychotic activity, the compound may act by blocking dopamine receptors in the brain, thereby modulating neurotransmitter activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-methylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone include other phenothiazine derivatives such as chlorpromazine, promethazine, and thioridazine. These compounds share a common phenothiazine core but differ in their substituent groups, which can influence their chemical properties and applications.
Uniqueness
What sets this compound apart is the presence of the 3-methyl-1-piperidinyl carbonyl group, which can impart unique pharmacological properties and potential applications. This structural feature may enhance its binding affinity to certain molecular targets or alter its metabolic stability, making it a compound of interest for further research and development.
Properties
IUPAC Name |
(3-methylpiperidin-1-yl)-phenothiazin-10-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-14-7-6-12-20(13-14)19(22)21-15-8-2-4-10-17(15)23-18-11-5-3-9-16(18)21/h2-5,8-11,14H,6-7,12-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFKYJADRYRDPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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